4,5-Dibromofuran-2-carbonyl chloride

Overview

Description

Molecular Structure Analysis

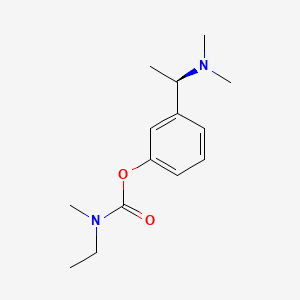

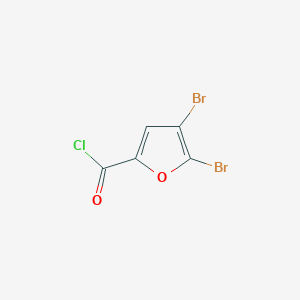

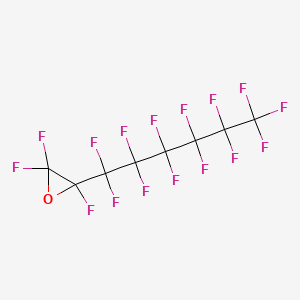

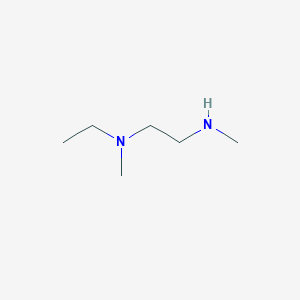

The molecular structure of 4,5-Dibromofuran-2-carbonyl chloride consists of a furan ring with two bromine atoms attached at the 4th and 5th positions and a carbonyl chloride group attached at the 2nd position .Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4,5-Dibromofuran-2-carbonyl chloride are not detailed in the search results .Scientific Research Applications

Synthesis and Chemical Properties

4,5-Dibromofuran-2-carbonyl chloride serves as a pivotal intermediate in organic synthesis, contributing to the development of various chemical compounds. Its reactivity and structural features enable it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules. For instance, its application in the production of furan derivatives, which are key components in biofuels and polymers, underscores its significance in green chemistry (Dutta, Wu, & Mascal, 2015). Moreover, 4,5-Dibromofuran-2-carbonyl chloride has been utilized in the synthesis of hydrocarbons, demonstrating its versatility in organic synthesis (Wittig, 1980).

Catalysis and Material Science

In material science and catalysis, 4,5-Dibromofuran-2-carbonyl chloride is instrumental in the development of catalysts and materials with enhanced performance. Its role in the modification of activated carbons, for example, highlights its utility in environmental applications, such as the decomposition of pollutants (Huang, Lu, Chen, & Lee, 2003). This compound's involvement in the fabrication of carbon-supported catalysts further illustrates its contribution to advancements in catalysis, particularly in the oxidation of biomass-derived chemicals (Donoeva, Masoud, & de Jongh, 2017).

Biochemical and Environmental Research

In biochemical and environmental research, derivatives of 4,5-Dibromofuran-2-carbonyl chloride have been employed in the study of microbial respiration, showcasing its applicability beyond traditional organic synthesis (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992). This highlights the compound's potential in biological studies, contributing to our understanding of microbial ecosystems.

Safety And Hazards

Future Directions

A paper titled “Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF)” discusses the potential of using 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride as intermediates for the production of furoate ester biofuels and polymers .

properties

IUPAC Name |

4,5-dibromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMSLIRJMFBVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564888 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromofuran-2-carbonyl chloride | |

CAS RN |

35900-96-0 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)